![molecular formula C17H23N3O2 B11099613 4-(dimethylamino)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide](/img/structure/B11099613.png)
4-(dimethylamino)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)benzohydrazide
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Overview
Description
4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a cyclohexenone ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the cyclohexenone ring and the benzohydrazide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE include:
- 5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL ACETATE
- 5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL DIMETHYLCARBAMATE
Uniqueness
What sets 4-(DIMETHYLAMINO)-N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)BENZOHYDRAZIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23N3O2 |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-(dimethylamino)-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide |
InChI |
InChI=1S/C17H23N3O2/c1-17(2)10-13(9-15(21)11-17)18-19-16(22)12-5-7-14(8-6-12)20(3)4/h5-9,18H,10-11H2,1-4H3,(H,19,22) |
InChI Key |
XRTWTSGWCWYEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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